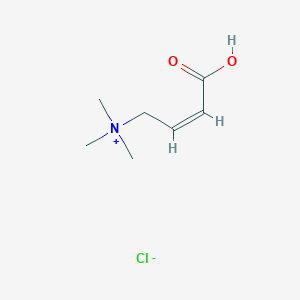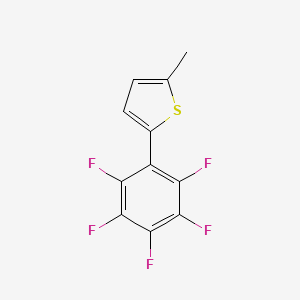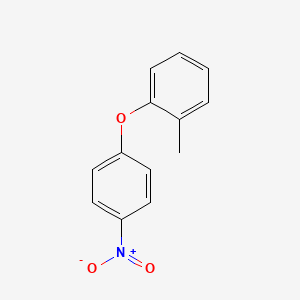
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride is a chemical compound with a unique structure that includes a carboxyl group, a trimethylammonium group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride typically involves the reaction of a suitable precursor with trimethylamine and a carboxylating agent. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvent: Polar solvents such as water or methanol to dissolve the reactants.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and high yields.
Purification Steps: Including crystallization and filtration to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different products.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide or silver nitrate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium salts.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Analytical Chemistry: Employed in the detection and quantification of specific ions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Cell Signaling: Investigated for its role in cellular signaling pathways.
Medicine
Drug Development: Explored as a potential drug candidate for various diseases.
Diagnostic Agents: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of advanced materials.
Environmental Science: Applied in the treatment of wastewater and pollution control.
Mechanism of Action
The mechanism of action of (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by:
Binding to Active Sites: Inhibiting or activating enzymatic functions.
Altering Signaling Pathways: Affecting cellular communication and responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium bromide
- (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium iodide
Uniqueness
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This uniqueness makes it particularly valuable in certain chemical and biological applications.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
[(Z)-3-carboxyprop-2-enyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H/b5-4-; |
InChI Key |
PUKNFWRLBQXPFL-MKWAYWHRSA-N |
Isomeric SMILES |
C[N+](C)(C)C/C=C\C(=O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14116159.png)






![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B14116196.png)
![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)

